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For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BMS-707035 Function
BMS-707035 is a potent and specific, orally active, pyrimidine carboxamide-based inhibitor of

HIV-1 integrase.[1][2][3][4] Its primary mechanism of action is the allosteric inhibition of the

strand transfer step of viral DNA integration into the host genome.[1][2][5] This targeted action

makes it a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.

[3][4] The development of BMS-707035 was guided by structure-activity relationships (SARs)

and X-ray crystallography, leading to a compound with excellent antiviral activity and favorable

preclinical profiles that was advanced into Phase I clinical trials.[3]

Molecular Target and Binding
The molecular target of BMS-707035 is the HIV-1 integrase (IN) enzyme, a key component of

the retroviral pre-integration complex (PIC).[2][5] BMS-707035 specifically inhibits the strand

transfer activity of integrase with high potency.[1][2][5] The binding of BMS-707035 to the

integrase enzyme is reversible and occurs at a site that is mutually exclusive with the binding of

the target DNA.[1][2][5] This competitive inhibition is demonstrated by the fact that increasing

concentrations of target DNA can overcome the inhibitory effect of BMS-707035.[1][2][5]

Several key molecular interactions govern the binding of BMS-707035 to HIV-1 integrase. The

glutamine residue at position 148 (Gln148) of the integrase enzyme is crucial for the binding of

the inhibitor.[1] Furthermore, the binding affinity is influenced by the four terminal bases at the
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5' end of the pre-processed U5 long terminal repeat (LTR) of the viral DNA.[1][2] The 3'

terminus of the viral LTR has been shown to retard the association rate of BMS-707035 with

the integrase enzyme by modulating the kinetics of binding and dissociation.[1][2]

Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data reported for BMS-707035 in various

in vitro assays.

Table 1: In Vitro Inhibitory Activity of BMS-707035

Parameter Value Description

IC50 (Enzymatic) 3 nM[4]

50% inhibitory concentration

against HIV-1 integrase strand

transfer activity in an

enzymatic assay.

IC50 (Enzymatic) 15 nM[1][2][6]

50% inhibitory concentration

against HIV-1 integrase strand

transfer activity in an

enzymatic assay.

IC50 (Enzymatic) 14 nM[7]

50% inhibitory concentration

against HIV-1 integrase DNA

strand transfer.

EC50 (Antiviral) 2 nM (in 10% FBS)[4]

50% effective concentration for

inhibiting HIV-1 replication in

the presence of 10% fetal

bovine serum.

EC50 (Antiviral) 17 nM (in 15 mg/mL HSA)[4]

50% effective concentration for

inhibiting HIV-1 replication in

the presence of 15 mg/mL

human serum albumin.

Table 2: Cytotoxicity and Pharmacokinetic Parameters of BMS-707035
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Parameter Value Species Description

CC50 (Cytotoxicity) ≥45 μM[4] Various cell lines
50% cytotoxic

concentration.

CYP Inhibition ≥40 μM[4] Human

50% inhibitory

concentration against

cytochrome P450

enzymes.

Clearance Low[4] Rat, Dog, Monkey
Rate of elimination of

the drug.

Elimination Half-life Moderate to Long[4] Rat, Dog, Monkey

Time for the drug

concentration to

reduce by half.

Signaling Pathway and Experimental Workflow
Visualizations
HIV-1 Integration and Inhibition by BMS-707035
The following diagram illustrates the key steps of HIV-1 integration and the point of intervention

for BMS-707035.
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Caption: HIV-1 integration pathway and the inhibitory action of BMS-707035 on the strand

transfer step.

Experimental Workflow: HIV-1 Integrase Strand Transfer
Assay
The following diagram outlines a typical workflow for an in vitro assay to determine the

inhibitory activity of a compound like BMS-707035 against HIV-1 integrase.
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Caption: A generalized workflow for an HIV-1 integrase strand transfer inhibition assay.
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Experimental Protocols
While the precise, proprietary experimental protocols used by Bristol-Myers Squibb are not

publicly available, the following are detailed, generalized methodologies for the key

experiments cited in the characterization of BMS-707035, based on standard practices in the

field.

HIV-1 Integrase Strand Transfer Assay (In Vitro)
Objective: To determine the 50% inhibitory concentration (IC50) of BMS-707035 against the

strand transfer activity of recombinant HIV-1 integrase.

Materials:

Recombinant HIV-1 Integrase

Oligonucleotide mimicking the viral DNA long terminal repeat (vDNA), typically 5'-end labeled

with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

Oligonucleotide representing the target DNA (tDNA).

Assay Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing

agent (e.g., DTT), and a divalent cation (e.g., Mg²⁺ or Mn²⁺).

BMS-707035 stock solution in DMSO.

Stop Solution: Contains a strong chelating agent (e.g., EDTA), loading dye, and a denaturing

agent (e.g., formamide).

Polyacrylamide gel for electrophoresis.

Phosphorimager or fluorescence scanner.

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the

labeled vDNA substrate.
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Compound Addition: Add serial dilutions of BMS-707035 (or DMSO as a vehicle control) to

the reaction mixtures.

Pre-incubation: Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific

temperature (e.g., 37°C) to allow the inhibitor to bind to the integrase.

Reaction Initiation: Initiate the strand transfer reaction by adding the tDNA substrate to the

mixtures.

Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

Reaction Termination: Stop the reaction by adding the stop solution.

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence

scanner. Quantify the intensity of the bands corresponding to the strand transfer products

and the unreacted vDNA substrate.

Data Analysis: Plot the percentage of inhibition against the logarithm of the BMS-707035
concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of BMS-707035 for inhibiting

HIV-1 replication in a cell culture model.

Materials:

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells).

A laboratory-adapted or clinical isolate of HIV-1.

Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

BMS-707035 stock solution in DMSO.
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A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity

assay, or a reporter virus system).

A cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

Procedure:

Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.

Compound Addition: Add serial dilutions of BMS-707035 (or DMSO as a vehicle control) to

the wells.

Viral Infection: Infect the cells with a known amount of HIV-1.

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication

(e.g., 3-5 days) at 37°C in a CO₂ incubator.

Quantification of Viral Replication: After the incubation period, collect the cell culture

supernatant and quantify the extent of viral replication using a chosen method (e.g., p24

ELISA).

Cell Viability Assessment: To assess the cytotoxicity of the compound, add a cell viability

reagent to the cells and measure the signal according to the manufacturer's instructions.

Data Analysis:

EC50 Determination: Plot the percentage of inhibition of viral replication against the

logarithm of the BMS-707035 concentration and fit the data to a dose-response curve to

determine the EC50.

CC50 Determination: Plot the percentage of cell viability against the logarithm of the BMS-
707035 concentration and fit the data to a dose-response curve to determine the 50%

cytotoxic concentration (CC50).

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50.

Resistance Profile
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As with other antiretroviral agents, resistance to BMS-707035 can emerge through mutations in

the HIV-1 integrase gene. Several integrase mutations have been identified that confer

resistance to this class of inhibitors, including V75I, Q148R, V151I, and G163R.[1][2][5] The

development and characterization of second and third-generation INSTIs have been driven by

the need to overcome resistance to earlier compounds in this class.

Conclusion
BMS-707035 is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro

activity. Its mechanism of action is centered on the allosteric inhibition of the catalytic strand

transfer step of viral DNA integration, a critical process in the HIV-1 life cycle. The

comprehensive preclinical evaluation of BMS-707035, including detailed enzymatic and cell-

based assays, provided the foundation for its advancement into clinical development.

Understanding the specific molecular interactions, quantitative activity, and potential for

resistance is crucial for the rational design of next-generation INSTIs and for optimizing their

use in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606244#bms-707035-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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